REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:31])=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12]=[C:11]([CH2:17][OH:18])[N:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[S:25](=[O:29])(=[O:28])[NH:26][CH3:27])[C:9]2=[O:30])=[O:5])[CH3:2].Cl[C:33](OC1C=CC=CC=1)=[O:34].[CH2:42]([CH2:44][NH2:45])[OH:43]>N1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:31])=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12]=[C:11]([CH2:17][O:18][C:33](=[O:34])[NH:45][CH2:44][CH2:42][OH:43])[N:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[S:25](=[O:29])(=[O:28])[NH:26][CH3:27])[C:9]2=[O:30])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(N(C(=NC2=CC1C)CO)C1=C(C=CC=C1)S(NC)(=O)=O)=O)C
|
Name
|
|
Quantity
|
0.566 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred overnight at room temperature under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A gelatinous, white precipitate is formed
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between ethyl acetate and 2 M HCl
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an off-white foam which
|
Type
|
CUSTOM
|
Details
|
is dried at high vacuum
|
Type
|
DISSOLUTION
|
Details
|
The foam is dissolved in anhydrous THF (10 mL)
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between dichloromethane and 2 M HCl
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica (gradient elution with ethyl acetate, 50% to 70% to 90%, in cyclohexane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(N(C(=NC2=CC1C)COC(NCCO)=O)C1=C(C=CC=C1)S(NC)(=O)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |